SGS 518 oxalate
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Overview
Description
SGS 518 oxalate is a selective antagonist of the 5-HT6 subtype of the serotonin receptor. This compound is primarily used in research related to cognitive impairments, such as those associated with schizophrenia and Alzheimer’s disease .
Mechanism of Action
Target of Action
SGS 518 oxalate is a selective antagonist of the 5-HT6 subtype of the serotonin receptor . The 5-HT6 receptor is one of the several different receptors for 5-HT (serotonin), a biogenic hormone that functions as a neurotransmitter, a hormone, and a mitogen. This receptor is expressed in the central nervous system (CNS), and it is thought to play a role in cognitive processes .
Mode of Action
As an antagonist, this compound binds to the 5-HT6 receptors, thereby blocking the action of serotonin . This blockage can influence the transmission of signals in the brain and can lead to changes in mood, behavior, and cognition .
Biochemical Pathways
It is known that the 5-ht6 receptor is involved in the regulation of several neurotransmitter systems, including dopamine, glutamate, and gaba . By blocking the 5-HT6 receptor, this compound may influence these neurotransmitter systems and their associated pathways .
Pharmacokinetics
It is known that the compound is soluble to 100 mm in dmso , which suggests that it may have good bioavailability.
Result of Action
This compound is useful for the treatment of cognitive impairment that is associated with conditions such as schizophrenia and Alzheimer’s disease . By blocking the 5-HT6 receptor, it may help to improve cognitive function and reduce symptoms in these conditions .
Biochemical Analysis
Biochemical Properties
SGS 518 oxalate interacts with the 5-HT6 subtype of the serotonin receptor . The nature of these interactions is antagonistic, meaning that this compound binds to the 5-HT6 receptor and inhibits its function .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a 5-HT6 receptor antagonist . By inhibiting this receptor, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the 5-HT6 receptor, inhibiting its function . This can lead to changes in gene expression and cellular metabolism .
Preparation Methods
The preparation of SGS 518 oxalate involves several synthetic routes and reaction conditions. The compound is synthesized through a series of chemical reactions, starting with the formation of the core structure, followed by the introduction of functional groups. The specific details of the synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
SGS 518 oxalate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
SGS 518 oxalate has several scientific research applications, including:
Chemistry: Used as a tool to study the 5-HT6 receptor and its role in various chemical processes.
Biology: Employed in research to understand the biological pathways and mechanisms involving the 5-HT6 receptor.
Medicine: Investigated for its potential therapeutic effects in treating cognitive impairments associated with schizophrenia and Alzheimer’s disease.
Industry: Utilized in the development of new drugs targeting the 5-HT6 receptor .
Comparison with Similar Compounds
SGS 518 oxalate is unique in its selective antagonism of the 5-HT6 receptor. Similar compounds include:
SB-742457: Another selective antagonist of the 5-HT6 receptor, used in research related to cognitive impairments.
Ro 04-6790: A selective 5-HT6 receptor antagonist with similar applications in cognitive research.
SB-271046: Known for its high affinity and selectivity for the 5-HT6 receptor, used in various research studies.
These compounds share similar mechanisms of action but may differ in their chemical structures, affinities, and specific applications.
Properties
IUPAC Name |
[1-methyl-3-(1-methylpiperidin-4-yl)indol-5-yl] 2,6-difluorobenzenesulfonate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F2N2O3S.C2H2O4/c1-24-10-8-14(9-11-24)17-13-25(2)20-7-6-15(12-16(17)20)28-29(26,27)21-18(22)4-3-5-19(21)23;3-1(4)2(5)6/h3-7,12-14H,8-11H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGFYENETWVJEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CN(C3=C2C=C(C=C3)OS(=O)(=O)C4=C(C=CC=C4F)F)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F2N2O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445441-27-0 |
Source
|
Record name | Benzenesulfonic acid, 2,6-difluoro-, 1-methyl-3-(1-methyl-4-piperidinyl)-1H-indol-5-yl ester, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=445441-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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